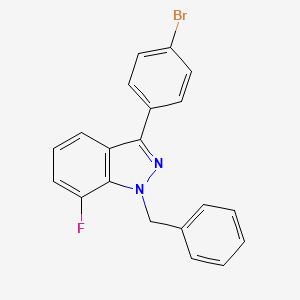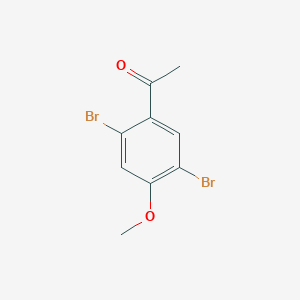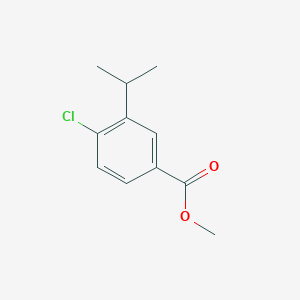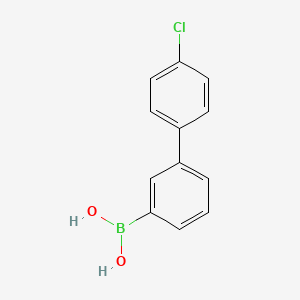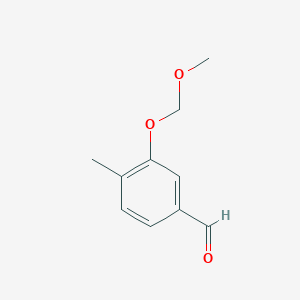
3-(Methoxymethoxy)-4-methylbenzaldehyde
Overview
Description
The compound “3-(Methoxymethoxy)-4-methylbenzaldehyde” is a complex organic molecule. It contains a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . This compound also contains a benzaldehyde group, which is a type of aromatic aldehyde .
Synthesis Analysis
The synthesis of such compounds often involves the use of methoxy groups and benzaldehyde groups . Methoxy groups can be produced by methylation of alkoxides . Benzaldehyde groups can be synthesized by metal-catalyzed methylation of phenols, or by methoxylation of aryl halides .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring substituted with a methoxy group and a methyl group, along with an aldehyde group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactions involving this compound could be varied, depending on the conditions and reagents used . For example, it could undergo reactions typical of aldehydes, such as nucleophilic addition or oxidation. The methoxy group could also participate in reactions, such as demethylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, it might have a certain color, melting point, boiling point, density, and solubility. It might also exhibit certain chemical properties, such as reactivity with other substances .Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis of Chalcones: Research demonstrates the synthesis of 4-hydroxy-3-methylchalcone from a compound similar to 3-(Methoxymethoxy)-4-methylbenzaldehyde, showing potential applications in creating derivatives with antibacterial properties (Hapsari et al., 2018).
Organic Chemistry and Electrophilic Substitution
- Reductive Electrophilic Substitution: Studies on protected derivatives of 3,4,5-trimethoxybenzaldehyde, a compound structurally related to this compound, indicate the potential for regioselective electrophilic substitution in organic synthesis (Azzena et al., 1992).
Synthesis of Organic Compounds and Therapeutic Agents
- Synthesis of 4-Methoxysalicylaldehyde: Similar compounds like 4-Methoxysalicylaldehyde have been synthesized for use in preparing organic compounds, drugs, and therapeutic agents, showcasing the relevance of this compound in similar applications (Jin et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(methoxymethoxy)-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-4-9(6-11)5-10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJFTCFDGQHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



